molecular formula C15H14BrNO3S2 B1666946 BH3I-1 CAS No. 300817-68-9

BH3I-1

Cat. No.: B1666946
CAS No.: 300817-68-9
M. Wt: 400.3 g/mol
InChI Key: COHIEJLWRGREHV-UHFFFAOYSA-N
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Description

BH3I-1 is a small molecule inhibitor that targets the Bcl-2 family of proteins, specifically inhibiting the binding of the Bak BH3 peptide to Bcl-xL. This compound is known for its role in inducing apoptosis by disrupting the interactions between pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BH3I-1 involves the reaction of 4-bromobenzaldehyde with α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

BH3I-1 exerts its effects by binding to the BH3-binding pocket of Bcl-xL, thereby inhibiting the interaction between the Bak BH3 peptide and Bcl-xL. This disruption leads to the release of pro-apoptotic proteins, which in turn induces apoptosis. The compound also inhibits the interaction between p53 and MDM2, further promoting cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIEJLWRGREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300817-68-9
Record name BH3I-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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